
ABT-702 dihydrochloride
Übersicht
Beschreibung
ABT-702 dihydrochloride is a potent non-nucleoside inhibitor of adenosine kinase, an enzyme involved in the metabolic pathway of adenosine. This compound has shown significant potential in various scientific research applications due to its ability to selectively inhibit adenosine kinase with an IC50 value of 1.7 nM .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ABT-702 dihydrochloride involves multiple steps, starting with the preparation of the core pyrido[2,3-d]pyrimidine structure. The key steps include:
Formation of the pyrido[2,3-d]pyrimidine core: This is achieved through a series of condensation reactions involving appropriate precursors.
Introduction of substituents: The 3-bromophenyl and 6-morpholinopyridin-3-yl groups are introduced through nucleophilic substitution reactions.
Final conversion to dihydrochloride salt: The compound is converted to its dihydrochloride form through treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
ABT-702 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include halogenated compounds and nucleophiles. Conditions typically involve the use of polar aprotic solvents and controlled temperatures.
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify the functional groups present on the molecule .
Wissenschaftliche Forschungsanwendungen
Pain Management
ABT-702 has demonstrated significant antinociceptive (pain-relieving) effects in various animal models. Its efficacy was assessed in the following studies:
- Acute Pain Models : In the mouse hot-plate test, ABT-702 exhibited dose-dependent reductions in acute thermal nociception. The effective dose for intraperitoneal administration was found to be 8 μmol/kg, while oral administration required a higher dose of 65 μmol/kg .
- Chronic Pain Models : In models of persistent chemical pain, ABT-702 showed full efficacy, significantly alleviating pain responses induced by inflammatory agents .
Anti-inflammatory Effects
The compound's ability to modulate inflammation has been documented through various experimental setups:
- Carrageenan-Induced Inflammation : Studies have shown that ABT-702 reduces the responses of spinal neurons following carrageenan-induced inflammation and peripheral nerve injury. This effect was particularly pronounced in nerve-injured animals compared to controls .
- Cytokine Modulation : By inhibiting adenosine kinase, ABT-702 may influence the release and activity of pro-inflammatory cytokines, which are critical mediators in inflammatory responses .
ABT-702 operates primarily through the inhibition of adenosine kinase, leading to increased levels of adenosine. This mechanism enhances analgesic and anti-inflammatory actions at sites of tissue injury. The compound's selectivity allows it to avoid off-target effects commonly associated with other pain management strategies .
Table 1: Summary of Key Studies on this compound
Wirkmechanismus
ABT-702 dihydrochloride exerts its effects by selectively inhibiting adenosine kinase, the enzyme responsible for phosphorylating adenosine at the 5’ position. This inhibition increases the local concentration of adenosine, which has various physiological effects, including anti-inflammatory and analgesic actions. The compound is highly selective for adenosine kinase over other adenosine-related targets, such as adenosine receptors and adenosine deaminase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Perphenazine-d 8 dihydrochloride
- BL-1020 mesylate
- Spinacetin
- Zotepine
- Emedastine difumarate
- Cipralisant (enantiomer)
- Doxepin-d 3 hydrochloride
Uniqueness
ABT-702 dihydrochloride stands out due to its high selectivity and potency as an adenosine kinase inhibitor. Unlike other similar compounds, it has demonstrated significant oral activity and effectiveness in preclinical models of pain and inflammation .
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to assess ABT-702's adenosine kinase (AK) inhibition in vitro?
ABT-702's AK inhibition can be evaluated using recombinant human AK isoforms (AKlong and AKshort) or native AK from tissues (e.g., placental AK). Key steps include:
- Enzyme activity assays : Measure IC50 values via spectrophotometric methods using ATP and adenosine as substrates .
- Cellular assays : Use IMR-32 neuroblastoma cells to confirm intracellular AK inhibition (IC50 = 51 nM), ensuring membrane permeability is accounted for .
- Selectivity profiling : Test against off-target adenosine receptors (A1, A2A, A3), adenosine transporters, and deaminases to confirm >1,000-fold selectivity .
Q. How should researchers design in vivo studies to evaluate ABT-702's analgesic efficacy?
- Model selection : Use validated pain models such as:
- Hot-plate test (ED50 = 8 μmol/kg i.p.; 65 μmol/kg p.o.) .
- Phenyl-p-benzoquinone-induced writhing (ED50 = 2 μmol/kg i.p.) .
- Dosing protocols : Administer ABT-702 orally or intraperitoneally with vehicle controls. Include adenosine receptor antagonists (e.g., DPCPX) to validate mechanism-specific effects .
- Endpoint analysis : Quantify pain response latency or writhing frequency, and measure regional metabolic changes via FDG-PET in CNS regions like the cerebellum .
Q. What are the critical physicochemical parameters to consider when preparing ABT-702 solutions?
- Solubility : ABT-702 dissolves in DMSO (30–100 mg/mL) but is water-insoluble .
- Stability : Store powder at -20°C (3-year stability); dissolved samples require -80°C for long-term storage (1–6 months depending on solvent) .
- Bioactive concentration : Ensure final DMSO concentrations ≤0.1% in cellular assays to avoid cytotoxicity .
Advanced Research Questions
Q. How can discrepancies in ABT-702's IC50 values across different AK isoforms or species be resolved?
ABT-702 exhibits equivalent potency against human placental AK (IC50 = 1.5 ± 0.3 nM) and recombinant isoforms (AKlong/AKshort) . However, interspecies variations (e.g., rodent vs. primate brain AK) may arise due to structural differences in AK active sites. Mitigation strategies include:
- Cross-species enzyme alignment : Compare AK sequences to identify residue-level variations affecting inhibitor binding .
- Functional assays : Validate inhibitory efficacy in species-specific primary cell cultures .
Q. What experimental evidence supports the hypothesis that ABT-702's antinociceptive effects are adenosine receptor-dependent?
- Pharmacological antagonism : Co-administration with selective A1/A2A receptor antagonists (e.g., DPCPX) abolishes ABT-702's analgesic effects in thermal and inflammatory pain models .
- Adenosine accumulation : Measure extracellular adenosine levels via microdialysis in pain-relevant CNS regions (e.g., spinal cord) after ABT-702 treatment .
- Receptor knockout models : Use A1 or A2A receptor-deficient mice to confirm mechanism specificity .
Q. How can researchers address conflicting data on ABT-702's neuroprotective vs. neurotoxic potential?
While ABT-702 inhibits neuroblastoma cell AK activity (IC50 = 51 nM) , its neurotoxic profile remains unclear. Key steps include:
- Prolonged exposure assays : Test neuronal viability in primary cultures over 72 hours .
- Apoptosis markers : Quantify caspase-3 activation or TUNEL staining in hippocampal or cortical neurons .
- Behavioral studies : Monitor cognitive deficits in chronic dosing regimens (e.g., Morris water maze) .
Q. Methodological Recommendations
- Dose optimization : Perform pharmacokinetic profiling to correlate plasma levels with CNS exposure .
- Contradiction analysis : Use orthogonal assays (e.g., LC-MS for adenosine quantification) to validate FDG-PET metabolic data .
- Tolerance assessment : Compare ABT-702's antinociceptive tolerance profile with opioids (e.g., morphine) in repeated dosing studies .
Eigenschaften
IUPAC Name |
5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN6O.2ClH/c23-16-3-1-2-14(10-16)17-11-18(28-22-20(17)21(24)26-13-27-22)15-4-5-19(25-12-15)29-6-8-30-9-7-29;;/h1-5,10-13H,6-9H2,(H2,24,26,27,28);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXNYFKPOPJIOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrCl2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017168 | |
Record name | 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214697-26-4 | |
Record name | 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.